Aniline hydrobromide

Catalog No.
S591780
CAS No.
542-11-0
M.F
C6H8BrN
M. Wt
174.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline hydrobromide

CAS Number

542-11-0

Product Name

Aniline hydrobromide

IUPAC Name

aniline;hydrobromide

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

InChI

InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H

InChI Key

KBPWECBBZZNAIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N.Br

Synonyms

aniline, aniline aluminium salt, aniline dihydrofluoride, aniline diphosphate (1:1), aniline diphosphate (3:1), aniline diphosphate (4:1), aniline hydrobromide, aniline hydrochloride, aniline hydrochloride-(14)C-labeled cpd, aniline hydrochloride-(15)N-labeled cpd, aniline hydrofluoride, aniline hydrogen iodide, aniline monosulfate, aniline nitrate, aniline perchlorate, aniline phosphate (1:1), aniline phosphate (1:2), aniline phosphate (2:1), aniline phosphonate (1:1), aniline sulfate, aniline sulfate (2:1), aniline sulfate (2:1), (14)C-labeled cpd, aniline, (13)C-labeled cpd, aniline, (14)C-labeled cpd, aniline, 15N-labeled cpd, aniline, 2-(13)C-labeled cpd, aniline, 3-(13)C-labeled cpd, aniline, 3H-labeled cpd, aniline, 4-(13)C-labeled cpd, aniline, conjugate acid, aniline, ion(1+), aniline, magnesium (1:1) salt, aniline, monolithium salt, aniline, sodium salt

Canonical SMILES

C1=CC=C(C=C1)[NH3+].[Br-]

Precursor in Organic Synthesis:

Aniline hydrobromide is a versatile starting material for the synthesis of various organic compounds. It can be used to prepare substituted anilines, which are essential building blocks for pharmaceuticals, dyes, and other materials. For example, it can be reacted with sodium nitrite to produce diazonium salts, which are then used in azo coupling reactions to create azo dyes [].

Study of Acid-Base Equilibria:

Aniline hydrobromide can be used to study acid-base equilibria in aqueous solutions. It acts as a weak acid, donating a proton (H+) to water molecules. The extent of this dissociation can be measured by various techniques, such as conductivity measurements or pH meters, allowing researchers to understand the strength of the acid and its behavior in solutions [].

Investigation of Crystallization Processes:

Aniline hydrobromide can be used to investigate crystallization processes. It readily forms crystals from solutions, and the morphology and structure of these crystals can be studied using techniques like X-ray diffraction. This information helps researchers understand the factors influencing crystal formation and growth [].

Aniline hydrobromide is a chemical compound with the formula C₆H₈BrN, commonly referred to as anilinium bromide. It is a salt formed from the reaction of aniline, an aromatic amine, and hydrobromic acid. This compound appears as a white crystalline solid and is soluble in water. Aniline itself is colorless but can oxidize to form red-brown products over time, which may affect the purity and appearance of aniline hydrobromide .

Aniline hydrobromide itself doesn't have a well-defined mechanism of action in biological systems. However, the aniline moiety released upon hydrolysis can interact with various biomolecules through hydrogen bonding and π-π stacking. These interactions can influence protein function, enzyme activity, and cellular processes, depending on the specific context [].

Aniline hydrobromide is a skin and eye irritant []. It can cause respiratory problems if inhaled. Standard laboratory safety practices for handling irritants should be followed, including wearing gloves, eye protection, and working in a fume hood [].

, including:

  • Electrophilic Substitution: Due to the electron-donating nature of the amino group, aniline hydrobromide can participate in electrophilic aromatic substitution reactions. For instance, it can react with bromine to yield dibromo or tribromo derivatives .
  • Diazotization: Aniline hydrobromide can be converted into diazonium salts when treated with nitrous acid, facilitating further transformations into various functional groups through Sandmeyer reactions .
  • Basicity: As a salt of aniline, it exhibits weak basicity. The basicity arises from the nitrogen atom's lone pair being partially delocalized into the aromatic ring, making it less basic than aliphatic amines .

Aniline hydrobromide can be synthesized through several methods:

  • Direct Reaction: Mixing aniline with hydrobromic acid directly yields aniline hydrobromide.
  • Neutralization: Aniline can be neutralized with a stoichiometric amount of hydrobromic acid in aqueous solution.
  • Crystallization: The product can be purified by recrystallization from water or alcohol solutions to obtain high-purity crystals .

Studies on aniline hydrobromide's interactions reveal its potential toxicity and allergenic properties. It may cause skin sensitization and serious eye damage, necessitating careful handling in laboratory settings. Additionally, its reactivity with other chemicals can lead to hazardous byproducts if not managed properly .

Aniline hydrobromide shares similarities with several other compounds that contain an amine group attached to an aromatic ring. Here are some comparable compounds:

CompoundFormulaKey Characteristics
AnilineC₆H₅NH₂Base form of aniline hydrobromide; used in dye synthesis.
BenzylamineC₆H₅CH₂NH₂Aliphatic amine; less toxic than aniline derivatives.
4-BromoanilineC₆H₄BrNH₂Brominated derivative; used in electrophilic substitution reactions.
Anilinium ChlorideC₆H₅NH₃ClSimilar salt form; used for similar applications but with chloride instead of bromide.
PhenylhydrazineC₆H₅NH-NH₂Used in organic synthesis; less toxic than aniline derivatives.

Uniqueness

Aniline hydrobromide is unique due to its specific bromide ion association, which influences its reactivity and solubility compared to other salts of aniline or similar compounds. Its role as a precursor for various synthetic pathways also distinguishes it within the broader category of aromatic amines.

UNII

01XK3D1SXO

Related CAS

62-53-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (97.44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

542-11-0

General Manufacturing Information

Benzenamine, hydrobromide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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